N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(trifluoromethyl)benzamide
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Description
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(trifluoromethyl)benzamide, also known as DTBM-M, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antiviral Applications
- Influenza A/H3N2 and Human Coronavirus 229E Inhibition : Compounds related to the N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl) structure have shown potent activity against Influenza A/H3N2 virus and Human Coronavirus 229E. Specifically, certain derivatives exhibited strong antiviral activity, with low effective concentration (EC50) values and high selectivity indices (Apaydın et al., 2020).
Anticonvulsant Activity
- Anti-Electroshock Seizure Activity : Analogues of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl) have displayed significant anticonvulsant activity. In-depth analysis using Topliss structure activity and Craig plot approaches suggested that certain substituted benzyloxy compounds within this class had comparable or better activity than their parent analogues (Farrar et al., 1993).
Anti-Tuberculosis Potential
- Structural Studies on Antitubercular Drug Candidates : The N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl) structure has been studied in the context of antitubercular drug development. A detailed structural study of a related compound, (S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one, revealed its potential as an antitubercular drug candidate (Richter et al., 2022).
HIV Inhibition
- CCR5 Receptor Mechanism of Action : Studies on compounds structurally related to N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl) revealed their potent noncompetitive antagonism of the CCR5 receptor, which is crucial for HIV-1 inhibition. These studies contribute to understanding the receptor-based mechanism of action for potential HIV treatments (Watson et al., 2005).
Antiarrhythmic Activity
- Development of Antiarrhythmic Drugs : Certain N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl) derivatives have been evaluated for their potential as oral antiarrhythmic agents. Compounds like N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate showed promising results in animal studies and were considered for clinical trials (Banitt et al., 1977).
properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO3/c18-17(19,20)13-6-4-12(5-7-13)15(22)21-10-14-11-23-16(24-14)8-2-1-3-9-16/h4-7,14H,1-3,8-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNUJGJDFLYZEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(trifluoromethyl)benzamide |
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